2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidinone scaffold. The structure features a 3-fluorobenzylsulfanyl group at position 2 and a 3-methoxybenzyl substituent at position 2.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O3S/c1-30-19-9-5-6-16(13-19)14-28-24(29)23-22(20-10-2-3-11-21(20)31-23)27-25(28)32-15-17-7-4-8-18(26)12-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFRGZAVHZSKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzofuro-pyrimidine backbone with specific substituents that may influence its biological properties. The presence of a fluorobenzyl group and a methoxybenzyl group suggests potential interactions with biological targets, particularly in receptor binding and enzyme inhibition.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : Given its structural similarity to known pharmacophores, it may interact with specific receptors, influencing cellular responses.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be beneficial in reducing oxidative stress.
In Vitro Studies
Recent studies have investigated the in vitro effects of this compound on different cell lines:
- Cytotoxicity : Evaluations using the MTT assay revealed that the compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanistic Studies : Flow cytometry analyses demonstrated that treatment with the compound leads to apoptosis in sensitive cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : Experiments conducted on murine models have shown promising results in tumor reduction when administered at specific dosages.
- Pharmacodynamics : The compound's bioavailability and half-life were assessed, providing insights into its therapeutic window and dosing regimens.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer activity of this compound against breast cancer cells. The researchers reported:
- Cell Line Used : MCF-7 breast cancer cells.
- Results : The compound induced significant apoptosis and inhibited migration at concentrations as low as 10 µM.
- : These findings suggest that the compound could be developed into a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound:
- Pathogens Tested : Various strains of bacteria and fungi.
- Findings : The compound demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Implications : This suggests potential applications in treating infections caused by resistant strains.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations :
- Core Scaffold: Benzofuropyrimidinones (e.g., target compound, ) differ from thienopyrimidinones (e.g., ) in the fused heterocyclic ring, which may influence electronic properties and target selectivity.
- Substituent Effects : The 3-fluorobenzylsulfanyl group in the target compound may enhance lipophilicity compared to hydroxyl or thioxo substituents (e.g., ). Methoxy groups (e.g., 3-methoxybenzyl) are common in improving metabolic stability .
- Biological Activity : Antioxidant activity in compound 15 (91.1% yield) highlights the role of dihydroxyphenyl groups in radical scavenging . The absence of reported activity for the target compound suggests a need for further pharmacological profiling.
Pharmacological Comparison
- Anticancer Activity: Thienopyrimidinones in inhibit EGFR and VEGFR-2, critical targets in cancer therapy . The target compound’s fluorobenzyl and methoxybenzyl groups may similarly modulate kinase binding.
- Antimicrobial Activity: Schiff base-derived benzofuropyrimidinones (e.g., 4a-r in ) show moderate activity against bacteria and fungi, with 4o and 4r exhibiting potent DPPH radical scavenging at 50 μg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
